In-Depth Technical Guide: Synthesis and Validation of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
In-Depth Technical Guide: Synthesis and Validation of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
Executive Summary
The compound 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS: 1260642-13-4) is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and peptidomimetic drug design[1]. The 3-oxopiperazine core provides an ideal framework for mimicking peptide beta-turns, improving the pharmacokinetic profiles of target molecules. This whitepaper outlines a robust, self-validating synthetic methodology to produce this compound, detailing the mechanistic causality behind each experimental choice, from the initial intermolecular N-alkylation to the final oxalate salt precipitation.
Mechanistic Rationale & Retrosynthetic Analysis
The construction of the 3-oxopiperazine ring relies on the controlled assembly of acyclic precursors via a two-stage cyclization strategy.
-
Bifunctional Electrophile Strategy: The synthesis utilizes dimethyl bromomalonate as a bis-electrophile and ethylenediamine as a bis-nucleophile. The differential reactivity of dimethyl bromomalonate is critical here. The α -bromo carbon is highly susceptible to low-temperature SN2 displacement, allowing for a controlled intermolecular N-alkylation.
-
Thermodynamic Lactamization: Following the formation of the acyclic N-(2-aminoethyl)aminomalonate intermediate, elevated temperatures are employed to overcome the activation energy required for intramolecular nucleophilic acyl substitution. The terminal primary amine attacks the adjacent methyl ester, expelling methanol and forming the thermodynamically stable 6-membered lactam (piperazine-2-one).
-
Salt Formation Rationale: The resulting free base, methyl 3-oxopiperazine-2-carboxylate (CAS: 41817-92-9)[1][2], contains a secondary amine that is prone to oxidative degradation and typically presents as a hygroscopic oil. By reacting the free base with anhydrous oxalic acid, the compound is converted into an oxalate salt. This step is self-validating: the immediate formation of a sharp-melting, highly crystalline precipitate confirms the purity and basicity of the synthesized core, rendering it bench-stable for long-term storage.
Fig 1: Retrosynthetic workflow for 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Methyl 3-oxopiperazine-2-carboxylate (Free Base)
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge the system with inert gas (N 2 or Argon).
-
Reagent Loading: Add ethylenediamine (72.1 g, 1.2 mol) and triethylamine (101.2 g, 1.0 mol) to 250 mL of anhydrous methanol. Cool the mixture to 0 °C using an ice-water bath.
-
Controlled Alkylation: Place dimethyl bromomalonate (211.0 g, 1.0 mol) in the addition funnel. Add the electrophile dropwise over 2 hours.
-
Causality: Ethylenediamine is highly nucleophilic. Strict temperature control (0 °C) and dropwise addition are critical to prevent runaway exothermic reactions and to statistically minimize the formation of bis-alkylated side products.
-
-
Lactamization: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular amidation, driving the ring closure and expelling methanol.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in dichloromethane (DCM, 500 mL) and wash with saturated aqueous NaHCO 3 (2 x 200 mL) to neutralize and remove triethylamine hydrobromide salts.
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10 gradient) to afford the free base as a pale yellow oil.
Phase 2: Oxalate Salt Formation
-
Dissolution: Dissolve the purified free base (15.8 g, 0.1 mol) in 50 mL of a 1:1 mixture of anhydrous THF and methanol.
-
Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (9.0 g, 0.1 mol) in 30 mL of anhydrous THF.
-
Precipitation: Add the oxalic acid solution dropwise to the free base solution while stirring vigorously at room temperature. A white precipitate will begin to form immediately.
-
Causality: The protonation of the N1 secondary amine drastically decreases the solubility of the complex in the THF matrix, thermodynamically driving the crystallization of the salt.
-
-
Isolation: Stir for an additional 1 hour at 0 °C to maximize the precipitation yield. Filter the precipitate through a Büchner funnel, wash with cold THF (2 x 20 mL), and dry under high vacuum for 24 hours to yield the target oxalate salt as a pristine white powder.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified against the expected profile of the compound[1][2].
| Analytical Parameter | Free Base Intermediate | Target Oxalate Salt |
| Chemical Name | Methyl 3-oxopiperazine-2-carboxylate | 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate |
| CAS Number | 41817-92-9[1] | 1260642-13-4 |
| Molecular Formula | C 6 H 10 N 2 O 3 [2] | C 8 H 12 N 2 O 7 [1] |
| Molecular Weight | 158.16 g/mol [2] | 248.19 g/mol |
| Physical State | Pale yellow oil / low-melting solid | Highly crystalline white powder |
| ESI-MS [M+H] + | m/z 159.1 | m/z 159.1 (Salt dissociates during ionization) |
| Expected 1 H NMR (D 2 O) | δ 3.80 (s, 3H), 4.30 (s, 1H), 3.30-3.60 (m, 4H) | δ 3.82 (s, 3H), 4.45 (s, 1H), 3.40-3.75 (m, 4H) |
Pharmacological Context: TrkB Signaling & Neuroplasticity
Beyond structural peptidomimetics, piperazine-2-carboxylate derivatives have recently emerged as privileged scaffolds in neuropharmacology. Recent breakthrough studies have identified specific piperazine-derived small molecules as potent, rapid-acting antidepressants[3].
These compounds exert their profound neuroplastic effects by acting as agonists for the Tropomyosin-related kinase B (TrkB) receptor[3]. Upon binding, the piperazine derivatives trigger receptor dimerization and autophosphorylation. This activation cascades through the PI3K/Akt, MAPK/ERK, and PLC γ pathways, ultimately leading to the activation of the cAMP response element-binding protein (CREB)[3]. The functionalization of the 3-oxopiperazine-2-carboxylate core (specifically at the N1 amine and C2 ester positions) allows drug developers to finely tune these interactions, driving the gene transcription necessary for enhanced neuroplasticity without the unwanted secondary pharmacology seen in traditional psychedelics or ketamine analogs[3].
Fig 2: Pharmacological context: Piperazine derivatives activating the TrkB signaling pathway.
References
-
Sigma-Aldrich. "Oxalate ester - 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate". Sigma-Aldrich Catalog.
-
BLD Pharm. "1260642-13-4 | 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate". BLD Pharm Catalog. 1
-
Namiki Shoji Co. "Building Blocks Catalogue". Namiki Shoji Co., Ltd. 2
-
ACS Publications. "Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling". Journal of Medicinal Chemistry.3
